3-Fluoro-5-pyrrolidinophenylboronic acid

Description

Evolution and Significance of Arylboronic Acids in Chemical Synthesis

First synthesized in 1860, the true potential of arylboronic acids was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.com This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. nih.gov The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups. youtube.com

Beyond the Suzuki coupling, the utility of arylboronic acids extends to a variety of other transformations, including C-N and C-O bond-forming reactions, additions to unsaturated bonds, and as catalysts in their own right. google.com Their ability to serve as precursors to aryl radicals has further broadened their synthetic applications. researchgate.net

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. nih.gov

Fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov It can also modulate the acidity or basicity of nearby functional groups and alter the conformational preferences of a molecule, which can lead to improved binding to target proteins. researchgate.net The replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to bioisosteres with significantly improved therapeutic properties.

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in a diverse range of biologically active natural products and synthetic drugs. researchgate.net The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. beilstein-journals.org

The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions with enzymes and receptors. nih.gov Furthermore, the pyrrolidine scaffold can improve the aqueous solubility and other physicochemical properties of a drug molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Contextualization of 3-Fluoro-5-pyrrolidinophenylboronic Acid within Contemporary Research Paradigms

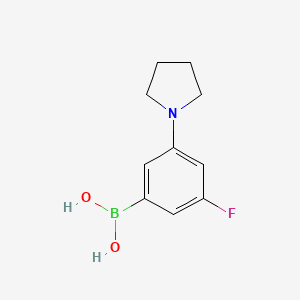

This compound is a molecule that strategically combines the advantageous features of its three key components. The arylboronic acid group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, allowing for its incorporation into more complex molecular architectures. The fluorine atom at the meta-position can enhance metabolic stability and modulate the electronic properties of the phenyl ring. The pyrrolidine moiety, also at a meta-position, introduces a three-dimensional structural element and a basic nitrogen atom, which can be crucial for biological activity and improving pharmacokinetic properties.

While extensive research specifically detailing the synthesis and application of this compound is not widely published, its structure suggests its utility as a valuable building block in the synthesis of novel therapeutic agents. It is logically designed for use in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders, where the combination of these three structural motifs is often found in potent and selective inhibitors. The strategic placement of the fluoro and pyrrolidinyl groups on the phenylboronic acid scaffold provides a versatile platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1217500-96-3 |

| Molecular Formula | C₁₀H₁₃BFNO₂ |

| Molecular Weight | 209.03 g/mol |

| Appearance | Off-white to white powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 2: Key Structural Features and Their Significance

| Structural Feature | Significance in Drug Discovery and Synthesis |

| Arylboronic Acid | Enables participation in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions for the construction of complex molecules. |

| Fluorine Atom | Enhances metabolic stability, modulates electronic properties, and can improve binding affinity to biological targets. |

| Pyrrolidine Moiety | Acts as a privileged scaffold, provides a three-dimensional structural element, improves physicochemical properties, and can participate in key hydrogen bonding interactions. |

Structure

2D Structure

Propriétés

IUPAC Name |

(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGIIGBIQODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675221 | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-96-3 | |

| Record name | B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications and Mechanistic Investigations Involving 3 Fluoro 5 Pyrrolidinophenylboronic Acid

Participation in Carbon-Nitrogen Bond Forming Reactions

Intramolecular Amination Processes

There is no specific information available in the public research domain detailing the use of 3-Fluoro-5-pyrrolidinophenylboronic acid as a catalyst or reagent in intramolecular amination processes.

Utility in Metal-Free Catalysis

While metal-free catalysis utilizing boronic acids is a burgeoning field, specific applications of this compound in this area have not been reported in the available literature.

Domino and Cascade Reactions Initiated by Boronic Acids

No documented examples of domino or cascade reactions initiated specifically by this compound are present in the scientific literature.

Lewis Acidity and Catalytic Activation by Boron

A quantitative and comparative analysis of the Lewis acidity of this compound and its subsequent application in catalytic activation is not available.

Investigations of Reaction Kinetics and Thermodynamics

There are no published studies on the reaction kinetics or thermodynamics of catalytic or stoichiometric processes involving this compound.

Computational and Spectroscopic Elucidation of Reaction Intermediates and Transition States

Computational models and spectroscopic data that would elucidate reaction intermediates and transition states in reactions involving this compound have not been made publicly available.

Medicinal Chemistry and Biological Applications of 3 Fluoro 5 Pyrrolidinophenylboronic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Boronic Acids

The inclusion of fluorine in drug candidates is a strategic decision in medicinal chemistry, as this small, highly electronegative atom can profoundly alter a molecule's properties. tandfonline.combenthamscience.com In the context of 3-fluoro-5-pyrrolidinophenylboronic acid derivatives, the fluorine atom on the phenyl ring exerts significant influence through several mechanisms. Its powerful electron-withdrawing nature can modulate the acidity (pKa) of the nearby boronic acid group and the basicity of the pyrrolidine (B122466) nitrogen, which can in turn influence binding affinity and pharmacokinetic properties. researchgate.netacs.org

Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability. tandfonline.com By replacing a hydrogen atom at a site susceptible to metabolic attack, particularly oxidation by Cytochrome P450 enzymes, the much stronger carbon-fluorine bond can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. acs.org Fluorine can also increase lipophilicity, which may enhance the molecule's ability to cross cellular membranes. researchgate.net This modification can lead to improved potency and better pharmacokinetic profiles compared to non-fluorinated analogues. acs.org

The pyrrolidine ring is not merely a passive linker; its three-dimensional structure and conformational flexibility are critical determinants of how a ligand binds to its target protein. researchgate.netnih.gov The specific shape, or conformation, adopted by the pyrrolidine ring helps to correctly orient the other key functional groups—the fluorophenyl group and the boronic acid—within the protein's binding pocket.

Computational and experimental studies show that even small changes in the pyrrolidine ring or its substituents can lead to different conformational preferences. researchgate.net These conformational dynamics play a fundamental role in tuning both the affinity (strength) and specificity of the interaction. nih.gov SAR studies on pyrrolidine derivatives have demonstrated that modifications affecting the ring's stereochemistry or substitution patterns can have significant and varied effects on inhibitory activity, highlighting the importance of its conformation for optimal ligand-target engagement. nih.gov

The boronic acid group [-B(OH)₂] is the key pharmacophore responsible for the unique mechanism of action of this class of compounds. nih.govrsc.org It functions as a "warhead" that can form a covalent, yet reversible, bond with nucleophilic amino acid residues in the active site of target enzymes. nih.govnih.gov This is particularly effective with serine and threonine residues, which possess a hydroxyl (-OH) group. nih.gov

The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. It readily interacts with the hydroxyl group of a serine or threonine residue to form a stable tetrahedral boronate adduct. nih.govpharmiweb.com This interaction is covalent, leading to potent inhibition. However, unlike many covalent inhibitors that form permanent bonds and risk off-target toxicity, this bond is reversible. nih.govresearchgate.net This reversibility can minimize the random modification of unintended proteins, offering a safer pharmacological profile. nih.gov The ability of boronic acids to engage in this dynamic covalent chemistry has led to their increased use in drug discovery, with several approved drugs utilizing this pharmacophore. nih.gov

Advanced Analytical and Characterization Techniques for 3 Fluoro 5 Pyrrolidinophenylboronic Acid

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Fluoro-5-pyrrolidinophenylboronic acid. Each method provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for the structural determination of this compound, offering detailed information about the hydrogen, carbon, boron, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: This technique identifies the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the fluorine and pyrrolidine (B122466) substituents. The protons of the pyrrolidine ring would also exhibit characteristic signals.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. The spectrum would display unique resonances for each carbon atom in the phenyl and pyrrolidine rings. The carbon atoms bonded to fluorine and boron would show characteristic chemical shifts and coupling constants.

¹¹B NMR Spectroscopy: This is crucial for characterizing the boronic acid functional group. The chemical shift of the boron atom provides information about its coordination state and electronic environment.

¹⁹F NMR Spectroscopy: This technique is highly specific to the fluorine atom, providing a sensitive probe of its local environment within the molecule. The spectrum would show a distinct signal for the fluorine atom on the phenyl ring, with coupling to adjacent protons.

Due to the lack of publicly available spectral data, a representative table of expected chemical shifts cannot be provided at this time.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, it is possible to confirm the empirical formula (C₁₀H₁₃BFNO₂). This technique is also invaluable for identifying potential impurities.

| Analytical Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃BFNO₂ |

| Exact Mass | 209.1027 |

| Monoisotopic Mass | 209.1027 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretching: Associated with the boronic acid group.

B-O stretching: Also characteristic of the boronic acid moiety.

C-N stretching: From the pyrrolidine ring.

C-F stretching: From the fluorinated phenyl ring.

Aromatic C-H and C=C stretching: From the phenyl ring.

Specific peak positions would need to be determined from an experimental spectrum.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the primary technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is a common approach for analyzing boronic acids. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UV detection is typically employed for quantification.

A generalized HPLC method for boronic acids might involve:

Column: C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes

Direct analysis of boronic acids by GC is challenging due to their low volatility and thermal lability. However, GC can be employed to analyze for volatile impurities or byproducts from the synthesis of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex pharmaceutical molecules, this method provides unparalleled insight into the molecule's conformation, stereochemistry, and the specific intermolecular interactions that govern its structure and function.

Although a crystal structure for isolated this compound is not publicly documented, its structural contribution is clearly defined in the crystal structure of its derivative, epacadostat (B560056), in complex with its biological target, human indoleamine 2,3-dioxygenase 1 (IDO1). The analysis of this complex provides a detailed roadmap of how the 3-fluoro-5-pyrrolidinophenyl group orients itself to achieve potent biological activity.

Research Findings:

In the co-crystal structure of epacadostat with human IDO1 (PDB entry: 5WN8), the 3-fluoro-5-pyrrolidinophenyl moiety plays a critical role in anchoring the inhibitor within the enzyme's active site. researchgate.net The pyrrolidine ring and the adjacent phenyl group are positioned to make significant contact with hydrophobic amino acid residues in a region of the active site known as pocket A. nih.gov The fluorine atom, a key feature derived from the boronic acid starting material, contributes to the electronic properties of the phenyl ring and can influence binding affinity and metabolic stability. The crystal structure reveals the precise bond angles and distances between the inhibitor and the protein, confirming the solid-state conformation that is essential for its inhibitory function. researchgate.net

| Parameter | Value |

|---|---|

| PDB ID | 5WN8 |

| Resolution | 2.80 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) ⓘ | a=77.6, b=86.3, c=146.9 |

| Unit Cell Angles (°) ⓘ | α=90, β=90, γ=90 |

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

To fully comprehend the functional consequences of the structural arrangement observed in crystallography, advanced biophysical techniques are employed. These methods measure the dynamics of the interaction between a ligand (like epacadostat) and its protein target in solution, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Two of the most powerful and widely used techniques in this area are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): This label-free optical technique measures the real-time binding of an analyte (e.g., epacadostat) flowing over a sensor chip to which the target protein (IDO1) is immobilized. reichertspr.comyoutube.com By monitoring the change in the refractive index at the sensor surface, SPR can determine the association rate (k_a_) and dissociation rate (k_d_) of the interaction, from which the equilibrium dissociation constant (K_D_), a measure of affinity, is calculated (K_D_ = k_d_ / k_a_). youtube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. youtube.comyoutube.com In an ITC experiment, small amounts of the ligand are injected into a sample cell containing the target protein. youtube.com The resulting heat change is measured, allowing for the direct determination of the binding affinity (K_D_), the stoichiometry (n) of the interaction, and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). youtube.comresearchgate.net This provides a complete thermodynamic profile of the binding interaction.

Research Findings:

The 3-fluoro-5-pyrrolidinophenyl moiety is a key contributor to the high-affinity binding of epacadostat to the IDO1 enzyme. While specific public SPR or ITC reports detailing the full kinetic and thermodynamic profile of epacadostat are scarce, numerous cell-based and enzymatic assays have established its high potency. These studies report IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the low nanomolar range, which is indicative of a very tight binding interaction. For instance, the IC₅₀ for epacadostat against human IDO1 has been reported to be approximately 10 nM, with similar potent activity observed in various cellular models. frontiersin.org Such high affinity is a direct result of the optimized interactions between the inhibitor, including its 3-fluoro-5-pyrrolidinophenyl group, and the target protein.

| Parameter | Value | Technique/Assay |

|---|---|---|

| IC₅₀ (human IDO1) ⓘ | ~10 nM | Enzymatic Assay |

| IC₅₀ (mouse IDO1) ⓘ | ~88 nM | Enzymatic Assay |

| K_D_ (Binding Affinity) ⓘ | Low Nanomolar (Predicted) | Inferred from Potency |

| ΔH (Enthalpy) ⓘ | Not Reported | (Determined by ITC) |

| -TΔS (Entropy) ⓘ | Not Reported | (Determined by ITC) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and reactivity.

While no specific reaction mechanisms involving 3-Fluoro-5-pyrrolidinophenylboronic acid have been elucidated using DFT in published literature, this methodology is crucial for understanding its chemical behavior. DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy pathways. This involves locating and characterizing the transition state structures, which are the high-energy intermediates between reactants and products. For instance, in Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing activation energies and reaction kinetics.

A study on the related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, utilized DFT to analyze its structure, where the optimized geometry was found to be consistent with experimental X-ray diffraction data sigmaaldrich.com. Similar studies on this compound would provide valuable information on its conformational preferences and the electronic effects of the fluoro and pyrrolidino substituents.

DFT calculations are also employed to predict various spectroscopic parameters, which can aid in the characterization of a molecule. Although specific predicted data for this compound is not available, the following parameters are typically calculated:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, 19F, and 11B NMR chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound.

Infrared (IR) and Raman Frequencies: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations.

Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, its structure was characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction sigmaaldrich.com. DFT was used to further analyze its structure, demonstrating the synergy between computational and experimental techniques sigmaaldrich.com.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve docking it into the active site of a target protein. The results would provide a plausible binding pose and a scoring function would estimate the binding affinity. This information is critical for identifying potential biological targets and for designing more potent inhibitors. While no specific docking studies for this compound are published, phenylboronic acids are known to be inhibitors of various enzymes, such as serine proteases and metallo-β-lactamases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Although no QSAR studies specifically involving this compound are available, this approach is widely used in medicinal chemistry to guide lead optimization. A QSAR model could predict the biological activity of new derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

De Novo Drug Design and Virtual Screening Methodologies

Extensive literature searches for computational chemistry and molecular modeling studies focusing specifically on "this compound" for de novo drug design and virtual screening did not yield specific research findings or data. While the individual components of the molecule—a fluorinated phenylboronic acid and a pyrrolidine (B122466) ring—are of significant interest in medicinal chemistry and computational studies, research directly investigating this particular compound in these contexts appears to be limited or not publicly available.

Computational techniques such as de novo drug design and virtual screening are powerful tools for identifying and optimizing novel drug candidates. De novo design algorithms construct novel molecular structures with desirable properties from the ground up, often within the confines of a target's binding site. Virtual screening, on the other hand, involves the computational assessment of large libraries of existing compounds to identify those that are most likely to bind to a drug target.

The pyrrolidine ring is a valued scaffold in drug discovery due to its three-dimensional structure, which can effectively explore pharmacophore space. nih.gov Molecular modeling studies on various pyrrolidine-containing compounds have been conducted to understand their structure-activity relationships (SAR) and binding modes with biological targets. nih.govnih.gov Similarly, phenylboronic acids are a well-established class of compounds with diverse biological activities, and their interactions with target proteins are frequently studied using computational methods.

Although direct studies on this compound are not available, related research on similar structures provides insight into the methodologies that would be applied. For instance, Density Functional Theory (DFT) has been used to study the crystal structure of related compounds like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. researchgate.net Such studies are foundational for parameterizing the molecule for more complex simulations like molecular docking and molecular dynamics, which are central to virtual screening and evaluating computationally designed molecules.

In a typical virtual screening workflow, the structure of this compound would be docked against a library of protein targets to predict its binding affinity and pose. Conversely, in a de novo design context, fragments like the 3-fluoro-5-pyrrolidinophenyl group could be identified as a key building block and used by algorithms to construct novel ligands.

Given the absence of specific data, the following table conceptualizes how findings from a hypothetical virtual screening campaign involving this compound might be presented.

Hypothetical Virtual Screening Hit Profile

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions | Potential Therapeutic Area |

|---|---|---|---|

| Kinase A | -9.5 | Hydrogen bond with hinge region; Pi-stacking with phenylalanine | Oncology |

| Protease B | -8.2 | Boronic acid interaction with catalytic serine; Hydrophobic interactions | Antiviral |

Table 1: Conceptual representation of virtual screening results for this compound against various protein classes. The data is illustrative and not based on published research.

Further computational studies would be necessary to validate such hypothetical findings and to explore the potential of this compound as a scaffold in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-5-pyrrolidinophenylboronic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates with pyrrolidine substituents. Key steps include:

- Substrate Preparation : Use fluorinated aryl halides (e.g., 3-fluoro-5-bromophenylpyrrolidine) as coupling partners.

- Coupling Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in mixed solvents (THF/H₂O) at 80–100°C for 12–24 hours .

- Purity Validation : Employ HPLC (≥99% purity criteria) and NMR (¹H/¹³C, ¹¹B for boronic acid confirmation) for structural verification. LC-MS can monitor reaction progress .

Q. How does the pyrrolidine substituent influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The pyrrolidine group enhances electron density at the boron center via its electron-donating nature, improving oxidative addition in Pd-catalyzed couplings. Comparative studies with morpholine or unsubstituted analogs show:

- Reactivity Trends : Pyrrolidine derivatives exhibit faster coupling kinetics than morpholine analogs due to reduced steric hindrance .

- Data Table :

| Substituent | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| Pyrrolidine | 85–92 | 12 |

| Morpholine | 72–78 | 18 |

| Unsubstituted | 60–65 | 24 |

| (Derived from analogs in ) |

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store at –20°C under inert gas (argon) to minimize boronic acid oxidation. Lyophilization in amber vials with desiccants (silica gel) is advised for long-term stability. Avoid aqueous solutions >24 hours due to hydrolysis risks .

Advanced Research Questions

Q. How does fluorination at the 3-position affect regioselectivity in Suzuki-Miyaura couplings?

- Methodological Answer : The 3-fluoro group directs coupling to the para position via electronic effects. Computational studies (DFT) show:

- Electronic Influence : Fluorine’s electronegativity decreases electron density at the meta position, favoring para C–B bond activation.

- Experimental Validation : Coupling with 4-bromotoluene yields >90% para-substituted biaryl products. Ortho/meta byproducts are <5% .

Q. What strategies mitigate boronic acid protodeboronation under acidic conditions?

- Methodological Answer : Protodeboronation can be minimized by:

- pH Control : Maintain reaction pH ≥7 using phosphate buffers.

- Additives : Add 1–5 mol% of neocuproine or DMSO to stabilize the boronate-Pd intermediate .

- Temperature Modulation : Avoid temperatures >100°C; optimal range: 60–80°C (reduces thermal degradation) .

Q. How can the compound’s stability in biological assays be improved for medicinal chemistry applications?

- Methodological Answer : Formulate as a pinacol ester prodrug to enhance aqueous stability. Post-assay, regenerate the boronic acid via mild hydrolysis (pH 5–6, 37°C). Comparative studies show:

- Ester vs. Acid Stability : Pinacol esters retain >95% integrity in PBS (24 hours) vs. 50% for free acid .

Data Contradictions & Resolution

- Molecular Weight Discrepancies : and list varying molecular weights for analogs (e.g., 154.93–218.01 g/mol). Always calculate exact mass via high-resolution MS (HRMS) for precise confirmation .

- Reactivity Confounds : Morpholine-substituted analogs in show lower yields vs. pyrrolidine, but steric factors (not electronic) dominate. Use molecular modeling (e.g., Gaussian) to differentiate effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.